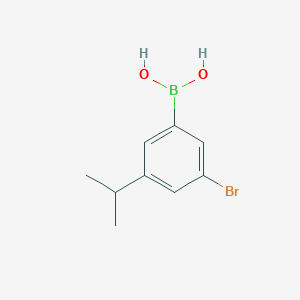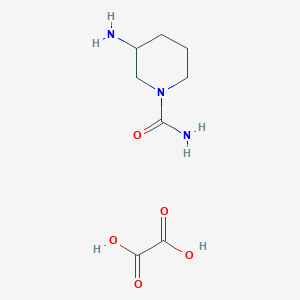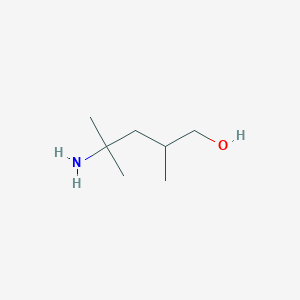
4-Bromo-2-ethylphenyl 2-(2-piperidinyl)ethyl ether hydrochloride
Übersicht
Beschreibung
“4-Bromo-2-ethylphenyl 2-(2-piperidinyl)ethyl ether hydrochloride” is a chemical compound with the molecular formula C15H23BrClNO . It is used as a reference material that meets strict industry standards . This compound is also known as Nefopam hydrochloride, a non-opioid analgesic drug widely used in clinical medicine for pain management.
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C15H23BrClNO . The molecular weight of this compound is 348.7 g/mol . For a detailed structural analysis, techniques such as X-ray crystallography or NMR spectroscopy are typically used.Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Rats
A study by Kanamori, Inoue, Iwata, Ohmae, and Kishi (2002) explored the metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. This research is significant for understanding the metabolic pathways of similar compounds in vivo, which may include 4-Bromo-2-ethylphenyl 2-(2-piperidinyl)ethyl ether hydrochloride (Kanamori et al., 2002).
Absolute Configuration Determination
Talybov and Baghirli (2020) conducted research on the determination of absolute configuration in related bromo-methyl compounds. This type of study is pertinent for establishing the stereochemistry of similar compounds like this compound, which is crucial in understanding its potential interactions and behavior in various applications (Talybov & Baghirli, 2020).
Photooxidation Studies
Milano, Hussan, and Vernet (1992) studied the photooxidation of bromo-ethyl phenyl ethers, which is relevant for understanding the photochemical behavior of this compound. Such information is essential for assessing the stability and reactivity of the compound under various light conditions (Milano et al., 1992).
Synthesis and Reactions
The synthesis and reaction study of similar bromo-derivatives by Garg and Singh (1970) can provide insights into potential synthetic pathways and chemical behaviors of this compound. Understanding these aspects is crucial for its application in various scientific research areas (Garg & Singh, 1970).
Enantiomeric Resolution Studies
The study by Ali et al. (2016) on the enantiomeric resolution of bromo-ethyl compounds is relevant for potential chiral applications of this compound. The ability to separate enantiomers is crucial for many applications in pharmaceuticals and materials science (Ali et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(4-bromo-2-ethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-2-12-11-13(16)6-7-15(12)18-10-8-14-5-3-4-9-17-14;/h6-7,11,14,17H,2-5,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEIXVMHTYXIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride](/img/structure/B1374445.png)
![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1374447.png)


![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B1374450.png)




![2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol](/img/structure/B1374460.png)
